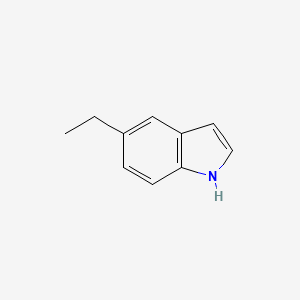

5-Ethylindole

概要

説明

5-Ethylindole is a derivative of indole, a significant heterocyclic compound that is widely found in natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. This compound, specifically, is characterized by an ethyl group attached to the fifth position of the indole ring, which can influence its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The classical method for preparing 5-Ethylindole involves a five-step synthesis according to the Fischer indole synthesis. This includes:

- Diazotization of p-ethylaniline.

- Reduction of the diazonium salt.

- Condensation of p-ethylphenylhydrazine with ethyl pyruvate.

- Cyclization of p-ethylphenylhydrazone of ethyl pyruvate.

- Saponification of ethyl this compound-2-carboxylate followed by thermal decarboxylation to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be synthesized by catalytic dehydrogenation and decarboxylation of this compound-2-carboxylic acid and its ethyl ester. This method is advantageous as it can significantly increase the yield compared to traditional methods .

化学反応の分析

Electrophilic Aromatic Substitution

The indole nucleus undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich pyrrolic ring. The C5-ethyl substituent exerts minimal electronic perturbation but introduces steric effects that modulate reactivity.

Key Mechanistic Notes :

-

The C3 position remains the primary site for electrophilic attack, consistent with indole’s inherent reactivity .

-

Steric hindrance from the C5-ethyl group slightly reduces reaction rates compared to unsubstituted indole .

Oxidation Reactions

This compound undergoes oxidation at the pyrrolic ring or sidechain, depending on the oxidant and conditions.

Oxidative Rearrangement

Under halide catalysis (e.g., KBr/oxone), this compound forms spirooxindole derivatives via a proposed halenium ion intermediate :

| Substrate | Catalyst | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | KBr (10 mol%) | Oxone | 5-Ethylspiro[oxindole-3,2'-pyrrolidine] | 92% |

Atmospheric Oxidation

Gas-phase reactions with hydroxyl (- OH) or chlorine (- Cl) radicals yield peroxy radicals and hydroperoxides :

-

Dominant pathway: - OH addition to C3, forming 3-hydroxy-5-ethylindole radical.

-

Secondary pathway: H-abstraction from the ethyl sidechain, leading to unsaturated derivatives .

Alkylation and Acylation at Nitrogen

The N1 position participates in alkylation and acylation, though reactivity is reduced compared to aliphatic amines due to aromatic conjugation.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1-Methyl-5-ethylindole | 70% | |

| N-Acylation | Ac₂O, H₂SO₄, 0°C | 1-Acetyl-5-ethylindole | 88% |

Note : N-substitution redirects electrophilic reactivity to the carbocyclic ring (C5 or C7) .

Cyclization and Heterocycle Formation

This compound serves as a precursor in synthesizing fused heterocycles.

Pyrroloindole Formation

Photochemical [2+2] cycloaddition with maleimides generates pyrroloindole derivatives :

textThis compound + N-Phenylmaleimide → Pyrrolo[1,2-a]-5-ethylindole (Yield: 75%)

Sidechain Functionalization

The ethyl group undergoes typical alkane transformations, albeit with steric limitations.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 5-(2-Bromoethyl)indole | 60% | |

| Oxidation | KMnO₄, H₂O, 100°C | 5-(Carboxyethyl)indole | 45% |

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization at C2 or C7 positions.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-5-ethylindole | 68–85% |

科学的研究の応用

Pharmaceutical Development

5-Ethylindole plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic efficacy, particularly in drugs targeting neurological disorders.

- Key Applications:

- Synthesis of indole derivatives used in antidepressants and antipsychotics.

- Potential in developing compounds that target specific receptors involved in neurological pathways.

Case Study:

A study highlighted the synthesis of novel indole derivatives from this compound, demonstrating improved binding affinity to serotonin receptors compared to traditional compounds .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the creation of fragrances and flavorings. It contributes to a natural scent profile that is appealing in consumer products.

- Key Applications:

- Used in perfumes and scented products.

- Incorporated into food flavorings to enhance taste.

Data Table: Applications in Flavoring

| Product Type | Application | Notes |

|---|---|---|

| Perfumes | Fragrance base | Natural scent enhancement |

| Food Flavorings | Flavor enhancer | Enhances taste profiles |

Material Science

In material science, this compound is employed in developing advanced materials, including polymers and coatings. Its properties improve thermal stability and mechanical strength.

- Key Applications:

- Development of high-performance polymers.

- Coatings that require enhanced durability.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability compared to control samples without the compound .

Biochemical Research

This compound is utilized in biochemical studies related to enzyme activity and metabolic pathways. It aids researchers in understanding biological processes and developing new biotechnological applications.

- Key Applications:

- Investigating enzyme kinetics.

- Studying metabolic pathways involving indole compounds.

Data Table: Biochemical Research Applications

| Research Focus | Application | Findings |

|---|---|---|

| Enzyme Activity | Kinetic studies | Insights into metabolic functions |

| Metabolic Pathways | Pathway analysis | Identification of new targets |

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a bioactive compound. It contributes to developing environmentally friendly pesticides and growth regulators.

- Key Applications:

- Development of bio-pesticides.

- Use as a plant growth regulator.

Case Study:

A study evaluated the efficacy of this compound-based formulations as bio-pesticides against common agricultural pests, showing promising results in reducing pest populations while being safe for beneficial insects .

作用機序

The mechanism of action of 5-Ethylindole involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, influencing their activity. The ethyl group at the fifth position can modulate these interactions, potentially enhancing or inhibiting the compound’s biological effects .

類似化合物との比較

Indole: The parent compound, widely studied for its biological activity.

5-Methylindole: Similar structure with a methyl group instead of an ethyl group.

5-Vinylindole: Another derivative with a vinyl group at the fifth position.

Uniqueness of 5-Ethylindole: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

生物活性

5-Ethylindole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an ethyl group at the 5-position of the indole ring. This modification can influence its biological activity compared to other indole derivatives.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound exhibits significant bactericidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes. For instance, similar compounds like 5-methylindole have demonstrated efficacy against antibiotic-resistant strains, suggesting a potential for this compound to act as an adjuvant in antibiotic therapy .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mM |

| Escherichia coli | 16 mM |

| Pseudomonas aeruginosa | 4 mM |

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Research Findings : A study indicated that derivatives of indole, including this compound, demonstrated significant inhibition of COX-2 activity, which is crucial in the inflammatory response . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Case Study: Indole Derivatives in Antimicrobial Therapy

A comparative analysis was conducted on various indole derivatives, including this compound. The study found that while traditional antibiotics showed limited effectiveness against resistant strains, indole derivatives significantly enhanced antibacterial activity. This was particularly evident when used in conjunction with aminoglycoside antibiotics .

Research on Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the effects of this compound on RAW264.7 macrophages. The results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, a critical mediator in inflammation. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics and Safety Profile

While the biological activities of this compound are promising, understanding its pharmacokinetic properties is essential for therapeutic applications. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylindole, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via Fischer indole synthesis or alkylation of indole derivatives. To optimize yield, control reaction parameters (e.g., temperature, solvent polarity) and use catalysts like Lewis acids (e.g., ZnCl₂). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Validate purity using NMR (¹H/¹³C) and HPLC (≥95% purity threshold). For reproducibility, document all steps in detail, including solvent drying and inert atmosphere conditions .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Assign peaks for ethyl substitution (e.g., upfield shifts in ¹H NMR for CH₂ groups).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions.

- UV-Vis/fluorescence spectroscopy : Analyze electronic transitions (e.g., π→π* in indole core).

Cross-reference data with computational methods (DFT calculations for HOMO-LUMO gaps) to validate experimental observations .

Q. What are the key solubility and stability considerations for this compound in experimental setups?

- Methodological Answer : Solubility varies with solvent polarity (soluble in DMSO, THF; poor in water). Assess stability under light, oxygen, and temperature via accelerated degradation studies (e.g., 48-hour exposure to UV light). Use argon/vacuum storage for air-sensitive reactions. Quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be systematically resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities.

- Step 1 : Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR).

- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Step 3 : Compare with computational simulations (DFT/NMR prediction software) to identify outliers.

Publish raw data and protocols to facilitate cross-lab validation .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) and isotope labeling (e.g., deuterated ethyl groups) to track reaction pathways. Use Hammett plots to correlate substituent effects with reaction rates. Pair with in-situ IR spectroscopy to detect transient intermediates. For Pd-catalyzed couplings, analyze catalyst turnover via TON/TOF calculations .

Q. How do steric and electronic effects of the ethyl group influence this compound’s biological activity in vitro?

- Methodological Answer : Design a SAR (Structure-Activity Relationship) study:

- Steric effects : Compare this compound with bulkier analogs (e.g., 5-Isopropylindole) in enzyme inhibition assays.

- Electronic effects : Introduce electron-withdrawing/donating groups to the ethyl chain.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with IC₅₀ values and statistical analysis (ANOVA for dose-response curves) .

Q. What strategies mitigate reproducibility challenges in catalytic applications of this compound?

- Methodological Answer : Reproducibility issues often stem from trace metal contaminants or moisture.

- Strategy 1 : Pre-treat reagents with molecular sieves or chelating agents.

- Strategy 2 : Use glovebox conditions for moisture-sensitive catalysts.

- Strategy 3 : Report catalyst loading (mol%), reaction atmosphere, and stirring speed in publications.

Include negative controls (e.g., catalyst-free reactions) to isolate variables .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze heterogeneous datasets from this compound bioactivity studies?

- Methodological Answer : For multi-lab datasets, apply meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes. Use Cohen’s d for standardized differences and I² statistics to quantify heterogeneity. Address outliers via sensitivity analysis or robust regression models. Transparently report confidence intervals and p-value corrections (e.g., Bonferroni) .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/GROMACS) with QM/MM hybrid methods to study binding kinetics. Validate with experimental data (e.g., SPR for binding constants). Use PyMOL for visualization and clustering analysis to identify dominant conformations .

Q. Ethical & Reporting Standards

Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound?

- Methodological Answer : Publish negative results in repositories like Zenodo or Figshare. Clearly document methodological differences (e.g., purity thresholds, instrumentation). Engage in peer discussions via preprint platforms (e.g., ChemRxiv) to crowdsource feedback. Cite conflicting studies transparently in the discussion section .

特性

IUPAC Name |

5-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBSRWDALLNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496385 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68742-28-9 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。